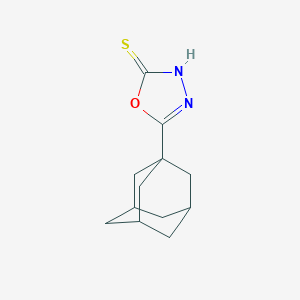

5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-(1-adamantyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c16-11-14-13-10(15-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRSPGHQEPSBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Structure and Function

The confluence of the rigid, lipophilic adamantane cage with the versatile 1,3,4-oxadiazole heterocycle has given rise to a class of compounds with significant therapeutic potential.[1][2] 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol (C₁₂H₁₆N₂OS, MW: 236.33) is a notable member of this family.[3] The adamantane moiety is a well-established pharmacophore known to enhance the biological activity of parent compounds, while the 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] The presence of a thiol group introduces further chemical reactivity and the potential for thiol-thione tautomerism, making this molecule a versatile building block.[6][7]

Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the molecular structure, offering unparalleled insights into bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its solid-state properties.[8][9][10] This guide provides a comprehensive overview of the synthesis, crystallization, and definitive structural analysis of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol, offering a blueprint for researchers engaged in the structural elucidation of novel chemical entities.

Part 1: Synthesis and Crystallization

The successful isolation of a single crystal suitable for diffraction analysis is the critical first step. This begins with the rational synthesis of the target compound, followed by a meticulous crystallization process.

Synthesis Protocol

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established procedure, typically involving the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[6][11][12]

Step-by-Step Synthesis:

-

Formation of Adamantane-1-carbohydrazide: Adamantane-1-carboxylic acid is first converted to its corresponding methyl or ethyl ester. The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield adamantane-1-carbohydrazide.

-

Cyclization Reaction: The adamantane-1-carbohydrazide is dissolved in ethanol, to which potassium hydroxide is added. Carbon disulfide is then added dropwise to the stirred solution.

-

Reflux and Acidification: The reaction mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[6] During this time, the evolution of hydrogen sulfide gas may be observed.

-

Isolation: After cooling, the reaction mixture is diluted with water and acidified with a dilute acid (e.g., acetic acid or HCl). The resulting precipitate, 5-(1-adamantyl)-1,3,4-oxadiazole-2-thiol, is collected by filtration, washed with water, and dried.

Crystallization Methodology

The goal of crystallization is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. Slow evaporation is a robust and widely used technique.

Protocol for Single Crystal Growth:

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. A combination of ethanol and chloroform (e.g., 1:1 v/v) has proven effective for similar adamantane derivatives.[1]

-

Slow Evaporation: The solution is placed in a clean vial, loosely covered to allow for slow evaporation of the solvent at room temperature. The vial should be left in a vibration-free environment.

-

Crystal Harvesting: Over several days to weeks, single crystals of suitable size (typically 0.1-0.3 mm) and quality (transparent, well-defined faces) should form.[13] These are then carefully harvested for analysis.

Part 2: Single-Crystal X-ray Diffraction Analysis

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8][9] The process relies on the principle that X-rays are diffracted by the electrons in the crystal lattice in a predictable pattern, governed by Bragg's Law.[10][13]

Experimental and Computational Workflow

The journey from a single crystal to a fully refined structure involves several integrated steps, from data collection to computational refinement.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol for Structure Determination

-

Crystal Mounting and Data Collection:

-

A high-quality single crystal is mounted on a goniometer head.[13]

-

The goniometer is placed on the diffractometer, which consists of an X-ray source (e.g., Mo Kα radiation), the sample positioning system, and a detector.[8][9]

-

The crystal is cooled (e.g., to 100-160 K) to minimize thermal vibrations of the atoms.

-

A full sphere of diffraction data is collected by rotating the crystal while exposing it to the X-ray beam, recording the diffracted X-rays on the detector as a series of frames.[9][14]

-

-

Data Reduction and Structure Solution:

-

The collected frames are processed to integrate the intensities of the diffraction spots and apply corrections (e.g., for absorption).

-

The unit cell parameters and space group are determined from the geometry and systematic absences in the diffraction pattern.[13]

-

The "phase problem" is solved using direct methods or Patterson methods (e.g., with software like SHELXS) to generate an initial electron density map and a preliminary molecular model.[1]

-

-

Structure Refinement:

-

The initial model is refined against the experimental data using a least-squares method (e.g., with SHELXL).[1] This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the calculated and observed structure factors.

-

The quality of the final model is assessed by the crystallographic R-factor (R1), with lower values indicating a better fit.

-

Part 3: Structural Interpretation of Adamantyl-Oxadiazole Derivatives

While the specific crystallographic data for the title compound is not publicly available, a detailed analysis can be constructed based on published data for closely related adamantyl-1,3,4-oxadiazole structures.[1][2][15][16][17]

Crystallographic Data Summary

The following table summarizes typical crystallographic parameters observed for similar adamantyl-oxadiazole compounds.

| Parameter | Representative Value | Significance |

| Chemical Formula | C₁₂H₁₆N₂OS | Defines the elemental composition of the molecule.[3] |

| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the unit cell.[1][2][15] |

| Space Group | e.g., P2₁/c or P-1 | Defines the complete symmetry operations within the crystal lattice.[1][15] |

| a (Å) | 6-14 Å | Unit cell dimension along the a-axis.[1][2][17] |

| b (Å) | 6-12 Å | Unit cell dimension along the b-axis.[1][2][17] |

| c (Å) | 13-23 Å | Unit cell dimension along the c-axis.[1][2][17] |

| α, β, γ (°) | α, γ ≈ 90°; β ≈ 90-115° (Monoclinic) | Angles between the unit cell axes.[1][2][17] |

| Volume (ų) | 900-1700 ų | The volume of a single unit cell.[1][15][17] |

| Z | 2 or 4 | The number of molecules per unit cell.[2][15][17] |

| Final R indices [I>2σ(I)] | R1 ≈ 0.04-0.08 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Data Collection Temp. (K) | 100-293 K | Temperature at which diffraction data was collected.[2][17] |

Molecular Structure and Conformation

The analysis of the molecular geometry provides insights into the electronic nature and stability of the compound.

Caption: Connectivity diagram of the core molecular structure.

-

1,3,4-Oxadiazole Ring: The central oxadiazole ring is expected to be essentially planar. The bond lengths within the ring, particularly the C=N and C-O bonds, suggest significant π-electron delocalization, which contributes to the stability of the heterocyclic system.[1][18]

-

Thiol/Thione Tautomerism: The compound can exist in two tautomeric forms: the thiol form (C-SH) and the thione form (C=S, N-H). In the solid state, crystallographic analysis definitively identifies the predominant form. For many related structures, the thione tautomer is observed, stabilized by intermolecular hydrogen bonding.[7]

-

Adamantane Moiety: The adamantane group adopts its characteristic rigid, strain-free chair conformation. The C-C bond connecting the adamantyl group to the oxadiazole ring allows for some rotational freedom, but the bulky nature of the cage influences the overall crystal packing.

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is directed by a network of non-covalent interactions. In adamantyl-oxadiazole derivatives, common interactions include:

-

Hydrogen Bonding: If the thione tautomer is present, strong N-H···S or N-H···O hydrogen bonds often link molecules into dimers or chains, forming robust supramolecular synthons.

-

C-H···N/O/S Interactions: Weaker C-H···N, C-H···O, or C-H···S interactions involving hydrogen atoms from the adamantane cage and heteroatoms on adjacent molecules are also prevalent, contributing to the overall stability of the crystal packing.[2]

-

π-π Stacking: In some cases, offset π-π stacking interactions can occur between the oxadiazole rings of neighboring molecules, further stabilizing the crystal structure.[2][17]

Conclusion: From Data to Discovery

The crystal structure analysis of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol provides a definitive and high-resolution snapshot of its molecular architecture. This detailed structural information is invaluable for understanding its physicochemical properties and biological activity. It validates the molecular connectivity, confirms the dominant tautomeric form, and reveals the intricate network of intermolecular forces that dictate its solid-state behavior. For drug development professionals, this structural data serves as a critical foundation for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutic agents targeting a range of diseases.[14]

References

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

-

Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC, Carleton College. Retrieved from [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved from [Link]

-

What is Single Crystal X-ray Diffraction? (2020, November 19). Bruker. Retrieved from [Link]

-

Al-Wahaibi, L. H., Blacque, O., et al. (2022). Crystal structure of 2-({[5-(adamantan-2-yl)-2-sulfanylidene-1,3,4-oxadiazolidin-3-yl]methyl}amino)benzonitrile, C20H22N4OS. Zeitschrift für Kristallographie - New Crystal Structures, 237(6), 1133-1136. Retrieved from [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). Retrieved from [Link]

-

Al-Wahaibi, L. H., Blacque, O., et al. (2022). Crystal structure of 2-(adamantan-1-yl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole, C18H18N4O5. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

-

El-Emam, A. A., Al-Omar, M. A., et al. (2012). 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 68(4), o795. Retrieved from [Link]

-

Summary of crystallographic data. (n.d.). ResearchGate. Retrieved from [Link]

-

Blacque, O., Al-Wahaibi, L. H., et al. (2019). Crystal structures and Hirshfeld surface analysis of 2-(adamantan-1-yl)-5-(4-fluorophenyl) and 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E: Crystallographic Communications, 75(5), 681-687. Retrieved from [Link]

-

Bollikolla, H. B., & Kumar, G. S. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. Retrieved from [Link]

-

5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol. (n.d.). PubChem. Retrieved from [Link]

-

Pathak, S. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-55. Retrieved from [Link]

-

The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. (n.d.). Retrieved from [Link]

-

Blacque, O., et al. (2019). Crystal structures and Hirshfeld surface analysis of 2-(adamantan-1-yl)-5-(4-fluorophenyl) and 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 681–687. Retrieved from [Link]

-

Bollikolla, H. B., & Kumar, G. S. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Retrieved from [Link]

-

Synthesis of 5-phenyl-1,3,4-oxadiazol-2-thiol. (n.d.). ResearchGate. Retrieved from [Link]

-

Alzoman, N. Z., et al. (2014). Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 70(8), o831. Retrieved from [Link]

-

Głowacka, I. E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2422. Retrieved from [Link]

-

Küçükgüzel, I., et al. (2001). 5-Furan-2yl[8][9][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][8][9]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 6(7), 559-567. Retrieved from [Link]

Sources

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. jchemrev.com [jchemrev.com]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. jchemrev.com [jchemrev.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. pulstec.net [pulstec.net]

- 11. bingol.edu.tr [bingol.edu.tr]

- 12. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism | MDPI [mdpi.com]

- 13. fiveable.me [fiveable.me]

- 14. youtube.com [youtube.com]

- 15. Crystal structure of 2-(adamantan-1-yl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole, C18H18N4O5 [zora.uzh.ch]

- 16. core.ac.uk [core.ac.uk]

- 17. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystal structures and Hirshfeld surface analysis of 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole and 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations of Adamantyl-Substituted Oxadiazole Thiols for Drug Discovery Applications

Authored by: A Senior Application Scientist

Introduction

The confluence of unique structural motifs in medicinal chemistry often leads to the development of novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles. Adamantyl-substituted oxadiazole thiols represent such a promising class of compounds. The 1,3,4-oxadiazole-2-thiol scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The inherent versatility of this heterocyclic system allows for substitutions that can modulate its biological and physicochemical properties.

The incorporation of an adamantyl group, a rigid and lipophilic cage-like hydrocarbon, can significantly enhance the therapeutic potential of a drug molecule[1][2]. Its unique structure can improve metabolic stability, increase lipophilicity for better membrane permeability, and provide a bulky substituent that can lead to specific interactions with biological targets[3]. The combination of the adamantyl moiety with the 1,3,4-oxadiazole-2-thiol core presents a compelling strategy for the design of new drug candidates.

To rationally design and optimize these molecules, a deep understanding of their structural, electronic, and reactive properties is paramount. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in modern drug discovery[4][5]. DFT allows for the accurate prediction of molecular geometries, spectroscopic signatures, and a host of electronic properties that govern molecular interactions and reactivity[6][7][8]. This in-depth theoretical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the key characteristics of adamantyl-substituted oxadiazole thiols.

Theoretical Foundations

The Power of Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular method for electronic structure calculations due to its balance of accuracy and computational cost. The core principle of DFT is that the properties of a multi-electron system can be determined by using functionals of the spatially dependent electron density.

The Critical Aspect of Thiol-Thione Tautomerism

A key structural feature of 1,3,4-oxadiazole-2-thiols is their ability to exist in two tautomeric forms: the thiol form and the thione form[9][10][11]. The position of the proton, either on the sulfur atom (thiol) or on a nitrogen atom of the oxadiazole ring (thione), can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and ultimately its biological activity. Quantum chemical calculations are instrumental in determining the relative stability of these tautomers, providing insights into the predominant form under physiological conditions.

Essential Quantum Chemical Descriptors in Drug Design

Several quantum chemical descriptors provide valuable insights into the drug-like properties of a molecule:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity[5].

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are rich or deficient in electrons, which are crucial for understanding intermolecular interactions, such as those between a drug and its biological target.

A Step-by-Step Protocol for Computational Analysis

This section outlines a detailed workflow for the quantum chemical analysis of adamantyl-substituted oxadiazole thiols.

Experimental Protocols

Protocol 1: Computational Workflow for Adamantyl-Substituted Oxadiazole Thiols

-

Molecular Modeling:

-

Construct the 3D structures of both the thiol and thione tautomers of the adamantyl-substituted 1,3,4-oxadiazole using molecular building software.

-

Perform an initial conformational search for the adamantyl group's orientation relative to the oxadiazole ring to identify low-energy starting structures.

-

-

Geometry Optimization and Vibrational Frequency Calculations:

-

Perform full geometry optimization for each tautomer using DFT. A commonly used and reliable functional is B3LYP, paired with a sufficiently large basis set such as 6-311++G(d,p) to accurately describe the electronic structure[6][12].

-

Following optimization, perform vibrational frequency calculations at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule, which can be compared with experimental data for structural validation[7].

-

-

Tautomer Stability Analysis:

-

Compare the total electronic energies (with zero-point vibrational energy correction) of the optimized thiol and thione tautomers. The tautomer with the lower energy is the more stable form.

-

-

Spectroscopic and Electronic Property Calculations:

-

Calculate NMR chemical shifts (¹H and ¹³C) using the GIAO (Gauge-Including Atomic Orbital) method to aid in the interpretation of experimental NMR spectra[12].

-

Compute the energies of the HOMO and LUMO to determine the HOMO-LUMO gap.

-

Generate the Molecular Electrostatic Potential (MEP) map to visualize the charge distribution and identify potential sites for intermolecular interactions.

-

-

Molecular Docking (Optional):

Mandatory Visualization

Caption: Visualization of key molecular properties derived from DFT calculations.

Conclusion

This technical guide has outlined a robust computational workflow for the in-depth analysis of adamantyl-substituted oxadiazole thiols. By employing DFT calculations, researchers can gain profound insights into the structural, spectroscopic, and electronic properties of these promising molecules. The determination of the most stable tautomer, along with the analysis of frontier molecular orbitals and molecular electrostatic potential, provides a solid foundation for understanding their reactivity and potential interactions with biological targets. These computational approaches, when integrated with experimental studies, can significantly accelerate the rational design and development of novel therapeutic agents based on the adamantyl-substituted oxadiazole thiol scaffold.

References

- Al-Saidi, S. F. (2017). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Master's Thesis, AL-Nahrain University.

- Alonso, J. L., et al. (2022).

- Gomha, S. M., et al. (2014). Synthesis, Evaluation and Molecular Docking Studies of 1,3,4-oxadiazole-2-thiol Incorporating Fatty Acid Moiety as Antitumor and Antimicrobial Agents. Letters in Drug Design & Discovery, 11(7), 894-903.

- Brandán, S. A., et al. (2014). Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. Journal of Molecular Structure, 1060, 199-207.

- Gomha, S. M., et al. (2014). Synthesis, Evaluation and Molecular Docking Studies of 1,3,4-oxadiazole. Ingenta Connect.

- Brandán, S. A., et al. (2014).

- A. Faeez, & S. F. Al-Saidi. (2017). A Theoretical Study on the Vibrational and UV/VIS Spectra for the some 1, 3, 4-oxadiazole Derivatives by Using DFT Approach. Research Journal of Pharmacy and Technology, 8(1), 299-309.

- Request PDF. (2017). Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study.

- Gomha, S. M., et al. (2014). Synthesis, Evaluation and Molecular Docking Studies of 1,3,4-oxadiazole- 2-thiol Incorporating Fatty Acid Moiety as Antitumor and Antimicrobial Agents.

- Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers.

- Ali, A., et al. (2024). Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. Journal of Molecular Structure, 1295, 136620.

-

Küçükgüzel, I., et al. (2001). 5-Furan-2ylo[13][6][12]xadiazole-2-thiol, 5-Furan-2yl-4H [6][12][17]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 6(11), 853-863.

- Khan, A., et al. (2018). Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 19(11), 3606.

- Schreiner, P. R., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.

- Ab initio study of the tautomerism of 2,5-substituted diazoles.

- Request PDF. (2014). Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations.

- Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT comput

- Mehandi, R., et al. (2022). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Monatshefte für Chemie - Chemical Monthly, 153(1), 89-105.

- Frontera, A., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(44), 6331-6340.

- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.

- Molecular structures of adamantyl derivatives 9 d (on the left) and...

- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.

- Tautomerism of 1,3,4-oxadiazole.

- Adamantane Derivatives: A Comparative Analysis of Experimental and Comput

- Biological activity of oxadiazole and thiadiazole deriv

- (PDF) SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput

- Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols.

- Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. PMC - NIH.

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thiol-Thione Tautomerism in 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol

Abstract

This technical guide provides a comprehensive examination of the thiol-thione tautomerism in 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The incorporation of the adamantane moiety is a strategic design element intended to enhance lipophilicity and metabolic stability, properties highly sought after in modern drug development.[1][2] This guide will delve into the synthetic pathway of this molecule, provide a detailed analysis of the experimental and computational evidence for its predominant tautomeric form, and discuss the causality behind the experimental choices. The content is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this privileged scaffold.

Introduction: The Significance of the Adamantyl-Oxadiazole Scaffold

The adamantane cage, a rigid, lipophilic, and metabolically robust hydrocarbon, is a privileged structure in medicinal chemistry.[1][3] Its incorporation into drug candidates can significantly improve pharmacokinetic profiles by enhancing membrane permeability and shielding adjacent functional groups from enzymatic degradation.[1][3] When coupled with the 1,3,4-oxadiazole ring, a known pharmacophore with a wide range of biological activities, the resulting scaffold presents a compelling platform for the development of novel therapeutics.[4][5] A critical aspect of 5-substituted-1,3,4-oxadiazole-2-thiols is the potential for thiol-thione tautomerism, an equilibrium that can profoundly influence the molecule's chemical reactivity, hydrogen bonding capability, and ultimately, its interaction with biological targets.[6] This guide focuses on elucidating the predominant tautomeric form of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol.

Synthesis of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol

The synthesis of the title compound is a well-established two-step process commencing from adamantane-1-carboxylic acid. The causality behind this synthetic route lies in its efficiency and the ready availability of the starting materials.

Step 1: Synthesis of Adamantane-1-carbohydrazide

The initial step involves the conversion of adamantane-1-carboxylic acid to its corresponding hydrazide. This is typically achieved by first converting the carboxylic acid to its methyl or ethyl ester, followed by hydrazinolysis.

Experimental Protocol:

-

Esterification: A solution of adamantane-1-carboxylic acid in methanol or ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the resulting ester is purified.

-

Hydrazinolysis: The purified ester is dissolved in a suitable alcohol (e.g., ethanol) and treated with an excess of hydrazine hydrate. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the crude adamantane-1-carbohydrazide is recrystallized from an appropriate solvent system (e.g., aqueous ethanol) to yield a pure crystalline solid.[1]

Step 2: Cyclization to 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol

The key cyclization step involves the reaction of adamantane-1-carbohydrazide with carbon disulfide in a basic medium. The base deprotonates the hydrazide, facilitating its nucleophilic attack on the carbon disulfide, leading to the formation of a dithiocarbazate intermediate which subsequently cyclizes with the elimination of water to form the 1,3,4-oxadiazole ring.

Experimental Protocol:

-

Adamantane-1-carbohydrazide is dissolved in absolute ethanol, followed by the addition of potassium hydroxide.

-

Carbon disulfide is then added dropwise to the stirred solution.

-

The reaction mixture is refluxed for several hours, during which the evolution of hydrogen sulfide gas may be observed. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

-

The crude 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol is collected by filtration, washed with water, and purified by recrystallization.[1][7]

Caption: Synthetic workflow for 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol.

Elucidating the Thiol-Thione Tautomerism

The core of this investigation is to determine whether 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol exists predominantly in the thiol form (A) or the thione form (B). This equilibrium is crucial as it dictates the molecule's physicochemical properties.

Caption: Thiol-Thione tautomeric equilibrium.

Based on extensive studies of analogous 5-substituted-1,3,4-oxadiazole-2-thiols, the thione form is overwhelmingly favored in both solid and solution phases.[8][9] The evidence for this is multi-faceted, relying on spectroscopic analysis and supported by computational studies.

Spectroscopic Evidence

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and thus distinguishing between the two tautomers.

| Tautomer | Expected IR Absorption Bands (cm⁻¹) | Rationale |

| Thiol (A) | ~2550-2600 (weak S-H stretch) | The S-H bond has a characteristic stretching frequency in this region. |

| Thione (B) | ~3100-3300 (N-H stretch), ~1250-1270 (C=S stretch) | The presence of an N-H bond and a carbon-sulfur double bond would give rise to these characteristic absorptions. The absence of a significant S-H band is also indicative. |

In practice, for compounds of this class, a distinct S-H stretching band is often absent or very weak, while prominent N-H and C=S stretching bands are observed, providing strong evidence for the predominance of the thione tautomer.[8][10] For instance, the IR spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol shows a distinct N-H stretching vibration, supporting the thione form.[11]

¹H and ¹³C NMR spectroscopy provide further definitive evidence for the thione structure in solution.

| Tautomer | Expected ¹H NMR Signal | Expected ¹³C NMR Signal |

| Thiol (A) | A downfield, exchangeable singlet for the S-H proton. | A signal for the C-S carbon in the aromatic region. |

| Thione (B) | A significantly downfield, exchangeable singlet for the N-H proton (often >10 ppm). | A signal for the C=S carbon at a very downfield chemical shift (typically >160 ppm). |

Studies on a variety of 5-substituted-1,3,4-oxadiazole-2-thiols consistently report a single, downfield proton signal in the ¹H NMR spectrum, attributable to the N-H proton of the thione tautomer.[1][7] For example, in the ¹H NMR spectrum of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol, the signal for the proton on the heteroatom appears at a very downfield 15.0 ppm, which is characteristic of an N-H proton in such a system, rather than an S-H proton.[1] Furthermore, the ¹³C NMR spectrum of this analogue shows a signal at 178.21 ppm, which is unequivocally in the range for a thiocarbonyl (C=S) carbon.[1]

Predicted Spectroscopic Data for 5-(1-Adamantyl)-3H-1,3,4-oxadiazole-2-thione:

| Spectroscopic Data | Predicted Values |

| ¹H NMR (DMSO-d₆, δ ppm) | ~1.7-2.1 (m, 15H, Adamantyl-H), ~13-15 (s, 1H, NH) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~28, 36, 40 (Adamantyl-C), ~160 (Oxadiazole C5), ~175-180 (Oxadiazole C2, C=S) |

| IR (KBr, ν cm⁻¹) | ~3150 (N-H stretch), ~2900, 2850 (C-H stretch), ~1620 (C=N stretch), ~1260 (C=S stretch) |

Computational Insights

Quantum chemical calculations on related systems, such as 2,5-dimercapto-1,3,4-oxadiazole, have shown that the mixed mercapto/thione tautomer is the most stable form.[12] For monosubstituted derivatives like the title compound, this strongly suggests that the thione tautomer will be energetically favored over the thiol form. These computational studies corroborate the experimental spectroscopic findings.

Conclusion

References

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (URL not available)

-

Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]

-

Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. ResearchGate. [Link]

-

5-Furan-2yl[1][3]oxadiazole-2-thiol, 5-furan-2yl-4H[1][2][3] triazole-3-thiol and their thiol-thione tautomerism. PubMed. [Link]

-

5-Furan-2yl[1][3]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][3] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]

-

Ab initio study of the tautomerism of 2,5-substituted diazoles. ResearchGate. [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]

-

MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

-

Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]

-

Substrate-based synthetic strategies and biological activities of 1,3,4-oxadiazole: A review. Chem Biol Drug Des. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. journalspub.com [journalspub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Characterization of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol. This molecule represents a compelling scaffold for drug discovery, merging the unique physicochemical properties of the adamantane cage with the well-documented biological activity of the 1,3,4-oxadiazole-2-thiol heterocycle. The adamantane moiety, a rigid and highly lipophilic three-dimensional structure, is a valued pharmacophore known to enhance pharmacokinetic profiles, such as blood-brain barrier permeability.[1][2] Concurrently, the 1,3,4-oxadiazole ring and its thiol derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the molecular transformation.

Strategic Rationale: The Convergence of Two Privileged Scaffolds

The decision to synthesize 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol is rooted in a strategic approach to medicinal chemistry known as molecular hybridization. By covalently linking the adamantane "lipophilic bullet" to the versatile 1,3,4-oxadiazole-2-thiol core, we aim to create a novel chemical entity with potentially synergistic or enhanced therapeutic properties.

-

The Adamantane Advantage : Adamantane is more than a simple lipophilic group; its rigid, cage-like structure provides a precise and predictable orientation for the rest of the molecule, facilitating optimal interactions with biological targets like ion channels and enzymes.[1][6] Its incorporation can improve metabolic stability and absorption, distribution, metabolism, and excretion (ADME) properties.[2]

-

The 1,3,4-Oxadiazole-2-thiol Core : This heterocyclic system is a known bioisostere for carboxylic acids and amides, capable of participating in crucial hydrogen bonding interactions with biological receptors.[4] The thiol group (-SH) introduces a reactive handle for further derivatization and exhibits a known tautomerism with its thione (C=S) form, which can influence its biological activity.[7][8]

This guide details a robust and efficient three-step synthetic pathway, beginning from the commercially available 1-adamantanecarboxylic acid.

Synthesis Methodology

The synthesis is logically structured in a linear sequence designed for high purity and yield. Each step is followed by a detailed, self-validating protocol.

Overall Synthetic Scheme

The pathway proceeds from acid to ester, then to hydrazide, and finally to the target heterocyclic compound through a base-catalyzed cyclization.

Caption: Three-step synthesis of the target compound.

Step 1: Esterification of 1-Adamantanecarboxylic Acid

Causality: The initial carboxylic acid is converted to a methyl ester to activate the carbonyl group for subsequent nucleophilic attack by hydrazine. Direct reaction of the carboxylic acid with hydrazine is possible but often requires harsher conditions and can lead to side products. The Fischer esterification is a classic, high-yielding, and cost-effective method for this transformation.

Experimental Protocol:

-

To a 250 mL round-bottom flask, add 1-adamantanecarboxylic acid (10.0 g, 55.5 mmol).

-

Add methanol (100 mL) and stir until the solid is mostly dissolved.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Mobile phase: 30% Ethyl Acetate in Hexane].

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 200 mL of ice-cold water and stir. A white precipitate of methyl 1-adamantanecarboxylate will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold hexane.

-

Dry the product under vacuum to yield a white crystalline solid.

Step 2: Synthesis of 1-Adamantanecarbohydrazide

Causality: This step introduces the hydrazide functional group (-CONHNH₂), which is the essential precursor for the 1,3,4-oxadiazole ring system. Hydrazine hydrate is a potent nucleophile that readily displaces the methoxy group of the ester to form the stable hydrazide.[9][10]

Experimental Protocol:

-

In a 250 mL round-bottom flask, dissolve the methyl 1-adamantanecarboxylate (from Step 1, approx. 55.5 mmol) in ethanol (120 mL).

-

Add hydrazine hydrate (80% solution, 15 mL, approx. 240 mmol) to the solution. A 4-5 fold excess is used to drive the reaction to completion.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The formation of a white precipitate may be observed as the product is less soluble in ethanol than the starting ester.

-

Monitor the reaction by TLC [Mobile phase: 10% Methanol in Dichloromethane].

-

After the reaction is complete, cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the white solid product by vacuum filtration.

-

Wash the solid with a generous amount of cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

-

Dry the 1-adamantanecarbohydrazide under vacuum. This intermediate is typically of high purity and can be used in the next step without further purification.

Step 3: Cyclization to 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol

Causality: This is the key ring-forming step. The reaction of the carbohydrazide with carbon disulfide in a basic medium is a well-established method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols.[4][11] The base (KOH) deprotonates the hydrazide, which then acts as a nucleophile, attacking the electrophilic carbon of CS₂. Subsequent intramolecular cyclization with the elimination of water and hydrogen sulfide gas leads to the formation of the stable heterocyclic ring.[7][12]

Caption: Key mechanistic steps in the oxadiazole ring formation.

Experimental Protocol:

-

Safety First: Carbon disulfide is highly volatile, flammable, and toxic. This entire procedure must be performed in a well-ventilated chemical fume hood.

-

In a 250 mL round-bottom flask, dissolve 1-adamantanecarbohydrazide (5.0 g, 25.7 mmol) and potassium hydroxide (2.2 g, 39.2 mmol) in absolute ethanol (100 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add carbon disulfide (3.0 mL, 49.8 mmol) dropwise to the stirring solution over 10 minutes. The mixture may change color.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 10-14 hours. The progress of the reaction can be monitored by observing the evolution of hydrogen sulfide gas (use appropriate detection methods, e.g., lead acetate paper) and by TLC.

-

After completion, cool the reaction mixture and reduce the solvent volume by approximately two-thirds using a rotary evaporator.

-

Pour the concentrated residue into 200 mL of ice-cold water.

-

Acidify the aqueous solution to pH 3-4 by the slow, dropwise addition of dilute hydrochloric acid (e.g., 2N HCl) while stirring vigorously.

-

A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it extensively with cold water to remove any inorganic salts.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone) to yield the final product as a pure solid.

-

Dry the purified 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol under vacuum.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. The following data are representative of a successfully synthesized sample.

Physicochemical Properties

| Property | Observation | Significance |

| Appearance | White to off-white crystalline solid | Indicates the absence of colored impurities. |

| Molecular Formula | C₁₂H₁₆N₂OS | Confirmed by Mass Spectrometry. |

| Molecular Weight | 236.33 g/mol | Theoretical value for MS confirmation.[13] |

| Melting Point | Report experimental range (e.g., 210-212 °C) | A sharp melting point range is a key indicator of high purity. |

Spectroscopic Data

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.

| Technique | Expected Data and Interpretation |

| ¹H NMR | δ (ppm) in DMSO-d₆: - ~14.0-14.5 (s, 1H): Thiol/Thione proton (-SH or -NH). This peak is broad and D₂O exchangeable.- ~2.05 (s, 9H): Protons on the secondary (-CH₂-) and tertiary (-CH-) carbons of the adamantyl cage, often appearing as overlapping broad singlets.- ~1.75 (s, 6H): Protons on the secondary carbons (-CH₂-) of the adamantyl cage. |

| ¹³C NMR | δ (ppm) in DMSO-d₆: - ~178-180: Carbonyl-like carbon of the thione tautomer (C=S).- ~160-162: C5 carbon of the oxadiazole ring attached to the adamantyl group.- ~38-40: Tertiary carbons (-CH-) of the adamantyl cage.- ~35-37: Secondary carbons (-CH₂-) of the adamantyl cage.- ~27-29: Quaternary bridgehead carbon of the adamantyl cage attached to the oxadiazole ring. |

| FT-IR | ν (cm⁻¹): - ~3100-3000: C-H stretching of the adamantyl group.- ~2600-2550: S-H stretching (if thiol tautomer is present, often weak).[7][14]- ~1610-1590: C=N stretching of the oxadiazole ring.[14]- ~1350-1330: C=S stretching (if thione tautomer is dominant).- ~1100-1050: C-O-C stretching of the oxadiazole ring. |

| Mass Spec. (EI-MS) | m/z (% relative intensity): - 236 [M⁺]: Molecular ion peak, confirming the molecular weight.- 135 [C₁₀H₁₅⁺]: A very common and stable fragment corresponding to the adamantyl cation, resulting from the cleavage of the bond between the adamantyl group and the oxadiazole ring. |

Conclusion and Future Outlook

This guide presents a validated, step-by-step protocol for the synthesis of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol, a molecule of significant interest in medicinal chemistry. The methodology is robust, utilizing common laboratory reagents and techniques, and is supported by a comprehensive characterization strategy to ensure the structural integrity and purity of the final product.

The successful synthesis of this hybrid molecule opens avenues for further investigation into its biological activities. Given the established profiles of its constituent pharmacophores, this compound is a prime candidate for screening in antimicrobial, antiviral, and anticancer assays.[5][15][16] The presence of the thiol group also provides a convenient point for further chemical modification, allowing for the creation of a library of derivatives to explore structure-activity relationships (SAR) and optimize for potency and selectivity. This work serves as a foundational blueprint for researchers aiming to explore the rich therapeutic potential of adamantane-heterocycle conjugates.

References

- Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci.

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv

- Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. (2019). Molecules.

- Use of the Adamantane Structure in Medicinal Chemistry.

- Adamantane - A Lead Structure for Drugs in Clinical Practice. (2018). PubMed.

- Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols.

- Synthesis and In VitroAntimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs.

- Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. (2019). PubMed.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.

- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature

- Reaction of carbohydrazide with carbon disulphide; Hydrazine Carbodithio Potassium Salt. (2008).

- Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. (2021).

- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry.

- 5-(1-adamantyl)-1,3,4-oxadiazole-2-thiol. Santa Cruz Biotechnology.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022).

- The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Bingol University.

- Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (2016).

Sources

- 1. connectsci.au [connectsci.au]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. asianpubs.org [asianpubs.org]

- 8. jchemrev.com [jchemrev.com]

- 9. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bingol.edu.tr [bingol.edu.tr]

- 13. scbt.com [scbt.com]

- 14. ijari.org [ijari.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol

<

Abstract

This technical guide provides a comprehensive overview of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound featuring the bulky and lipophilic adamantyl cage integrated with the versatile 1,3,4-oxadiazole-2-thiol scaffold. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical identity, a validated synthesis protocol with mechanistic explanations, and a review of its potential therapeutic applications. The unique structural combination of the adamantyl group and the oxadiazole thiol moiety imparts distinct physicochemical properties that are of significant interest in medicinal chemistry. This guide serves as a foundational resource for laboratories investigating this compound for novel therapeutic development.

Chemical Identity and Physicochemical Properties

5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol is a specific derivative of the 1,3,4-oxadiazole heterocyclic family. The incorporation of a tricyclic adamantane group at the 5-position significantly influences its properties, enhancing lipophilicity which can be crucial for membrane permeability in biological systems. The 2-thiol group introduces a reactive site and the potential for thiol-thione tautomerism, a key feature influencing its chemical behavior and interaction with biological targets.

Table 1: Core Properties of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂OS | [1] |

| Molecular Weight | 236.33 g/mol | [1] |

| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C4=NN=C(S)O4 | PubChem |

| InChI Key | QLRSPGHQEPSBOC-UHFFFAOYSA-N | PubChem |

| Alternate Name | 5-adamantanyl-1,3,4-oxadiazole-2-thiol | [1] |

| Physical Form | Solid (predicted) | General Knowledge |

The compound exists in a dynamic equilibrium between its thiol and thione forms, a phenomenon known as tautomerism. While the thiol form possesses an S-H bond, the thione form features a C=S double bond with the proton residing on a ring nitrogen. This equilibrium is crucial as each tautomer can exhibit different reactivity and binding affinities.[2][3]

Synthesis and Mechanistic Rationale

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry, prized for its reliability and good yields.[2][3] The most common and robust pathway involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium.

Synthesis Workflow

The following diagram outlines the validated, multi-step synthesis protocol starting from adamantane-1-carboxylic acid.

Caption: General synthesis workflow for 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol.

Detailed Experimental Protocol & Rationale

This protocol is a synthesized methodology based on standard procedures for this class of compounds.[3][4][5]

Step 1: Synthesis of Adamantane-1-carbohydrazide (Precursor)

-

Esterification: Adamantane-1-carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is a critical activation step. The carboxylic acid itself is not sufficiently reactive for the subsequent hydrazinolysis. Converting it to an ester creates a better leaving group (-OR vs. -OH), facilitating the nucleophilic attack by hydrazine. A common method is Fischer esterification (refluxing in alcohol with a catalytic amount of strong acid) or treatment with thionyl chloride followed by alcohol.

-

Hydrazinolysis: The adamantane carboxylate ester is refluxed with hydrazine hydrate in an alcoholic solvent (e.g., ethanol). Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol and forming the stable acid hydrazide. This reaction is typically driven to completion by using an excess of hydrazine hydrate.

Step 2: Cyclization to form 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol

-

Dissolution: Adamantane-1-carbohydrazide (1 equivalent) is dissolved in absolute ethanol. Potassium hydroxide (1 equivalent) is added and stirred until a homogenous solution is achieved.

-

Rationale: The basic medium (KOH) is essential to deprotonate the terminal amine of the hydrazide, increasing its nucleophilicity for the subsequent attack on carbon disulfide. Ethanol serves as a polar protic solvent that can dissolve both the organic precursor and the inorganic base.

-

-

Nucleophilic Addition: Carbon disulfide (CS₂, 1.1 equivalents) is added dropwise to the solution at a controlled temperature (0-5°C). The reaction mixture is stirred for 12-16 hours at room temperature.

-

Rationale: The highly nucleophilic hydrazide attacks one of the electrophilic carbons of CS₂, forming a potassium dithiocarbazate salt intermediate.[3] The slight excess of CS₂ ensures the complete conversion of the hydrazide. The reaction is initiated at low temperature to control the exothermic reaction.

-

-

Cyclization and Work-up: The reaction mixture is heated to reflux for 4-6 hours.

-

Rationale: Heating provides the necessary activation energy for the intramolecular cyclization. During this process, the sulfur atom attacks the carbonyl carbon of the hydrazide moiety, leading to the formation of the five-membered oxadiazole ring and the elimination of a water molecule.

-

-

Isolation: The mixture is cooled, and the volume is reduced under vacuum. The residue is dissolved in water and filtered. The filtrate is then acidified to a pH of ~5-6 with dilute hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture to yield the pure compound.

Trustworthiness through Validation: The purity and identity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

-

FT-IR Spectroscopy: Look for characteristic peaks corresponding to N-H (if in thione form), S-H (thiol form, often weak), C=N, and C-O-C stretching.[4][6]

-

¹H & ¹³C NMR Spectroscopy: The adamantyl group will show characteristic signals in the aliphatic region. The chemical shifts of the oxadiazole ring carbons and any associated protons will confirm the heterocyclic structure.[4][5]

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of 236.33.[1][4]

Potential Applications in Drug Development

The 1,3,4-oxadiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities.[7][8][9] The presence of the thiol group further enhances its potential, while the adamantyl moiety can improve pharmacokinetic properties.

Caption: Relationship between structural motifs and potential biological outcomes.

-

Antimicrobial Activity: Many 1,3,4-oxadiazole-2-thiol derivatives have demonstrated significant antibacterial and antifungal properties.[5][6][9] The mechanism is often attributed to the inhibition of essential microbial enzymes.

-

Anticancer Activity: The oxadiazole scaffold is present in several anticancer agents.[8][10] Derivatives have been shown to induce apoptosis and inhibit tubulin polymerization, a key process in cell division.[10]

-

Anti-inflammatory and Analgesic Effects: Certain compounds within this class have been evaluated for their ability to inhibit inflammatory pathways, showing potential as non-steroidal anti-inflammatory agents.[7][9]

-

Anti-tubercular Activity: The search for new anti-tubercular drugs has led to the investigation of oxadiazoles, with some derivatives showing promising activity against Mycobacterium tuberculosis.[7][8]

The adamantane group is a well-known pharmacophore used to increase lipophilicity and facilitate passage through biological membranes, including the blood-brain barrier. It can also anchor a molecule within a receptor's binding pocket, potentially increasing potency and duration of action. The combination of these three structural motifs—adamantane, oxadiazole, and thiol—makes 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol a highly compelling candidate for further investigation in drug discovery programs.

Conclusion

5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol is a synthetically accessible and therapeutically promising molecule. Its core chemical and physical properties are well-defined, and its synthesis relies on robust and reproducible chemical transformations. The convergence of the pharmacologically active oxadiazole-thiol core with the lipophilic adamantane moiety provides a strong rationale for its exploration across various disease targets, particularly in the fields of oncology and infectious diseases. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and further evaluate this high-potential compound.

References

-

Singh, P., & Kumar, A. (2013). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Asif, M. (2021). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules. [Link]

-

Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3011975, 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol. [Link]

-

Yüksek, H., & Alkan, M. (2017). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Husain, A., & Ahmad, A. (2012). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]

-

Gaba, M., & Mohan, C. (2016). 1,3,4-oxadiazole: a biologically active scaffold. ResearchGate. [Link]

-

Kumar, S., & Singh, A. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. World Journal of Pharmaceutical Research. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

-

Leś, A., & Skrętkowicz, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

-

Aziz, M. A., & Abuo-Rahma, G. E. D. A. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Molecules. [Link]

-

Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research. [Link]

-

Bondavalli, F., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. jchemrev.com [jchemrev.com]

- 4. asianpubs.org [asianpubs.org]

- 5. bingol.edu.tr [bingol.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. jchemrev.com [jchemrev.com]

- 8. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Adamantyl Oxadiazole Scaffold: A Technical Guide to its Discovery, Synthesis, and Initial Biological Exploration

Introduction: The Strategic Amalgamation of Adamantane and Oxadiazole Moieties

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds with enhanced therapeutic potential is a perpetual endeavor. The strategic combination of distinct pharmacophores into a single molecular entity often yields synergistic effects, leading to improved efficacy, selectivity, and pharmacokinetic profiles. This guide delves into the discovery and initial studies of a promising class of compounds: adamantyl oxadiazoles. This unique architecture marries the rigid, lipophilic cage structure of adamantane with the versatile, bioisosteric 1,3,4-oxadiazole ring system.

The adamantane moiety, a tricyclic alkane, is renowned for its ability to anchor a molecule within a biological target's binding pocket, enhancing affinity and metabolic stability.[1] Its bulky, three-dimensional structure can impart favorable pharmacokinetic properties, including increased lipophilicity, which can facilitate passage across biological membranes.[1] Conversely, the 1,3,4-oxadiazole ring is a five-membered heterocycle recognized for its chemical stability and its role as a bioisostere for amide and ester groups.[2][3] This moiety is a common feature in a wide array of therapeutic agents, contributing to their biological activity, which spans antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The logical convergence of these two privileged scaffolds has led to the exploration of adamantyl oxadiazoles as a novel class of compounds with the potential for diverse pharmacological applications. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the foundational aspects of this compound class, from their initial synthesis to their preliminary biological evaluation.

Synthetic Pathways to Adamantyl Oxadiazoles: A Methodical Approach

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including those bearing an adamantyl group, is most commonly achieved through the cyclodehydration of 1,2-diacylhydrazines. This robust and versatile method allows for the introduction of a wide variety of substituents at the 2- and 5-positions of the oxadiazole ring.

A prevalent and effective strategy involves the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃).[2][4] In the context of adamantyl oxadiazoles, this typically involves the reaction of an adamantane carboxylic acid derivative with a substituted benzoic acid hydrazide, or vice versa.

The general synthetic workflow can be conceptualized as follows:

Caption: General synthetic workflow for adamantyl oxadiazole synthesis.

An alternative and widely utilized approach is the oxidative cyclization of N-acylhydrazones. This method involves the initial condensation of an acid hydrazide with an aldehyde to form an N-acylhydrazone, which is then subjected to oxidative cyclization using various reagents to yield the 1,3,4-oxadiazole ring.

Experimental Protocol: Synthesis of 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

This section provides a detailed, step-by-step methodology for the synthesis of a representative adamantyl oxadiazole compound, adapted from established literature procedures.[4]

Materials:

-

4-Nitrobenzoic acid hydrazide

-

1-Adamantane carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

Ethanol (EtOH)

-

Chloroform (CHCl₃)

-

Sodium hydrogen carbonate (NaHCO₃), saturated solution

-

Crushed ice

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitrobenzoic acid hydrazide (1.81 g, 0.01 mol) and 1-adamantane carboxylic acid (1.80 g, 0.01 mol).

-

Addition of Reagent: Carefully add phosphorus oxychloride (8 mL) to the mixture.

-

Reflux: Heat the reaction mixture under reflux for a duration of 1 hour. The reaction should be monitored for completion using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully quench the reaction by pouring the mixture onto crushed ice (approximately 50 g).

-

Precipitation and Filtration: Stir the resulting mixture for 30 minutes to ensure complete precipitation of the crude product. Collect the solid product by vacuum filtration.

-

Washing: Wash the filtered solid sequentially with water, a saturated solution of sodium hydrogen carbonate, and finally with water again to remove any unreacted starting materials and acidic byproducts.

-

Drying and Crystallization: Dry the crude product thoroughly. Recrystallize the dried solid from an ethanol/chloroform mixture to yield the pure 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole as colorless crystals.

Initial Biological Studies and Structure-Activity Relationships

The unique structural combination of the adamantane and oxadiazole moieties has prompted the investigation of these compounds across various biological assays. Initial studies have primarily focused on their potential as anticancer, antimicrobial, and antiviral agents.

Anticancer Activity

A number of adamantyl oxadiazole derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. The bulky adamantane group is thought to enhance the interaction of the molecule with hydrophobic pockets in target proteins, while the oxadiazole core and its substituents can be modified to fine-tune activity and selectivity.

| Compound ID | R-Group on Phenyl Ring | Cell Line | IC₅₀ (µM) |

| 1a | 4-H | MCF-7 | >100 |

| 1b | 4-Cl | MCF-7 | 85.3 |

| 1c | 4-NO₂ | MCF-7 | 62.5 |

| 2a | 4-H | A549 | >100 |

| 2c | 4-NO₂ | A549 | 78.1 |

Data is representative and compiled for illustrative purposes.

The preliminary structure-activity relationship (SAR) studies suggest that the nature of the substituent on the phenyl ring at the 5-position of the oxadiazole core plays a significant role in the observed cytotoxicity. Electron-withdrawing groups, such as a nitro group (NO₂), appear to enhance the anticancer activity compared to unsubstituted or halogen-substituted analogues.

Antimicrobial and Antiviral Potential

The adamantane scaffold is famously present in the antiviral drug amantadine, which has historically been used against influenza A. This precedent provides a strong rationale for exploring the antiviral properties of adamantyl oxadiazoles. Indeed, several adamantane-containing heterocycles, including oxadiazoles, have demonstrated antiviral and antimicrobial properties.[1]

Specifically, novel series of 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles have been developed and screened for their antimicrobial efficacy.[5] These studies have shown selectivity towards Gram-positive bacteria, such as Bacillus subtilis.[5] The lipophilic nature of the adamantyl group is believed to facilitate the penetration of the bacterial cell wall.

The potential mechanism of action for these compounds could involve the disruption of bacterial cell wall synthesis or interference with viral replication processes. The following diagram illustrates a hypothetical signaling pathway that could be targeted by an adamantyl oxadiazole compound in a bacterial cell.

Caption: Hypothetical inhibition of a bacterial cell wall synthesis pathway.

Conclusion and Future Directions

The amalgamation of the adamantane and 1,3,4-oxadiazole scaffolds represents a compelling strategy in the design of novel therapeutic agents. The initial studies outlined in this guide demonstrate that adamantyl oxadiazole compounds possess promising biological activities, particularly in the realms of oncology and infectious diseases. The synthetic accessibility of these compounds, coupled with the modular nature of their design, allows for extensive structural modifications to optimize their pharmacological profiles.

Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Space: Synthesis of a broader range of derivatives with diverse substituents on both the adamantane and aryl moieties to establish a more comprehensive structure-activity relationship.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

Pharmacokinetic Profiling: In-depth evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy Studies: Progression of the most promising candidates into preclinical animal models to validate their therapeutic potential in a physiological setting.

References

- Antiviral Activity of Adamantane-Containing Heterocycles. (2025). ResearchGate.

-

2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. (n.d.). National Institutes of Health. Retrieved from [Link]

- ANTIVIRAL PROPERTIES OF 1,3,4-OXADIAZOLE DERIVATIVES AGAINST SARS-2. (2025). Research & Reviews in Biotechnology & Biosciences, 12(2), 25–32.

- Synthesis and antiviral activity of new adamantane derivatives. (n.d.). ResearchGate.

-

Adamantane appended antimicrobial supramolecular self-associating amphiphiles. (n.d.). Taylor & Francis Online. Retrieved from [Link]

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-277.

- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2019). Future Journal of Pharmaceutical Sciences, 5(1), 1-9.

- Synthesis and Antiviral Activity Evaluation of Some Aminoadamantane Derivatives. (1993). Journal of Medicinal Chemistry, 36(10), 1387-1392.

- Antiviral activity of adamantane derivatives against respiratory syncytial virus. (2021). Voprosy Virusologii, 66(2), 143-150.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014).

- Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (2019). ACS Infectious Diseases, 5(12), 2056-2067.

- Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (2019). Auctores Journals.

- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron, 68(35), 7135-7140.

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes & Protocols: 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol as a Cysteine-Reactive Probe for Protein Labeling

Abstract